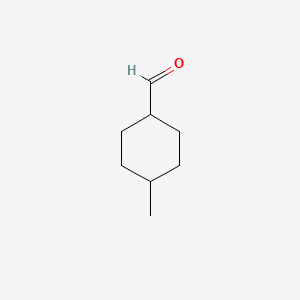
4-甲基环己烷-1-甲醛
描述
Synthesis Analysis
The synthesis of compounds structurally related to 4-Methylcyclohexane-1-carbaldehyde involves various strategies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another approach is the catalytic asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes through an inverse-electron-demand Diels-Alder reaction, which demonstrates the versatility of aldehydes in constructing complex molecular frameworks . Additionally, the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene yields methyl-substituted 1-cyclopentene-1-carboxylic esters, showcasing a method for preparing intermediates like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of stereochemistry and functional group placement in synthetic applications. For example, 4-oxoazetidine-2-carbaldehydes are bifunctional compounds that serve as both protected α-amino aldehydes and masked β-amino acids, which are valuable in diastereoselective processes . The organocatalytic synthesis of spirocyclohexane carbaldehydes with an all-carbon quaternary center also highlights the molecular complexity that can be achieved through synthetic strategies .
Chemical Reactions Analysis
Chemical reactions involving carbaldehydes are diverse and can lead to a variety of products. The photochemical and acid-catalyzed rearrangements of cyclohexadienones to different products demonstrate the reactivity of these compounds under various conditions . The exploitation of cyclopropane carbaldehydes in Prins cyclization to access hexahydrooxonine and octahydrocyclopenta[b]pyran shows the potential for constructing strained ring systems . Additionally, the photocycloaddition of enamine-carbaldehydes with alkenes to synthesize dihydropyridines and tetrahydropyridines illustrates the utility of carbaldehydes in cycloaddition reactions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methylcyclohexane-1-carbaldehyde can be deduced from the behavior of similar molecules. For instance, the facile synthesis of 2-methylenecyclobutanones and their subsequent Baeyer–Villiger oxidation to 4-methylenebutanolides indicates the reactivity of these compounds and their potential as building blocks in synthesis . The regioselective photochemical cycloaddition reactions also provide insights into the reactivity patterns of carbaldehydes with different substituents10.
科学研究应用
1. 激发态分子内质子转移机制
在一项理论研究中,使用了甲基环己烷溶剂中的3,7-二羟基-4-酮基-2-苯基-4H-香豆素-8-甲醛来研究激发态分子内质子转移机制。该研究利用了时间相关密度泛函理论,揭示了在激发态中存在单质子转移和双质子转移机制。这一发现对于理解激发态下化学反应的复杂行为具有重要意义(Tang et al., 2017)。
2. 化学性质和晶体结构
对于与4-甲基环己烷-1-甲醛相关的化合物佩里拉丁进行了化学性质和晶体结构的研究。研究详细描述了该化合物的结晶方式和所得到的分子构象,这对于理解其化学反应性和在各个领域中的潜在应用至关重要(Yuan, Zhang, & Ng, 2009)。
3. 热解和燃烧研究
对于与之密切相关的甲基环己烷进行了热解和燃烧行为的研究。这项研究对于理解环烷烃的燃烧化学具有重要意义,而环烷烃是实际燃料中的重要组成部分(Wang et al., 2014)。
4. 在有机合成中的作用
与4-甲基环己烷-1-甲醛在结构上相似的环己烯-4-甲醛被用于合成各种有机化合物,突显了其作为有机合成中的构建块的实用性(Dyachenko, 2005)。
5. 立体控制合成中的构建块
与4-甲基环己烷-1-甲醛相关的4-氧代氮杂环丙烷-2-甲醛已被确定为立体控制合成中有价值的构建块。它们的双重反应性已被应用于广泛的合成应用中,包括制备具有生物学意义的物质(Alcaide & Almendros, 2002)。
安全和危害
While specific safety and hazard information for “4-Methylcyclohexane-1-carbaldehyde” is not available, general precautions for handling aldehydes should be followed. This includes avoiding skin and eye contact, not ingesting or inhaling the compound, and using the compound only in well-ventilated areas .
作用机制
Target of action
Cyclohexane carbaldehydes are often used as intermediates in organic synthesis, so their primary targets would be the reactants they are combined with in chemical reactions .
Mode of action
As intermediates in organic synthesis, cyclohexane carbaldehydes can undergo a variety of chemical reactions, including nucleophilic addition and oxidation .
Biochemical pathways
The specific pathways affected by cyclohexane carbaldehydes would depend on the specific reactions they are involved in. For example, they might be used to synthesize other compounds, which could then interact with biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cyclohexane carbaldehydes would depend on their specific chemical structure. Factors that could influence these properties include the compound’s size, charge, and the presence of functional groups .
Result of action
The molecular and cellular effects of cyclohexane carbaldehydes would depend on the specific compounds they are used to synthesize .
Action environment
Environmental factors such as temperature and pH could influence the reactivity of cyclohexane carbaldehydes and thus their efficacy and stability .
属性
IUPAC Name |
4-methylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUAUDZGDPLDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550936 | |
| Record name | 4-Methylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohexane-1-carbaldehyde | |
CAS RN |
33242-79-4 | |
| Record name | 4-Methylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




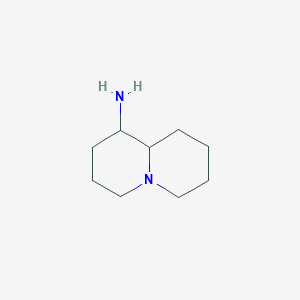

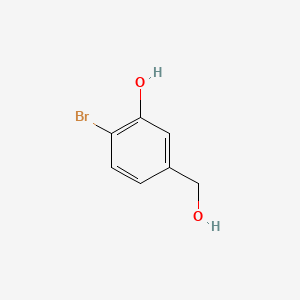

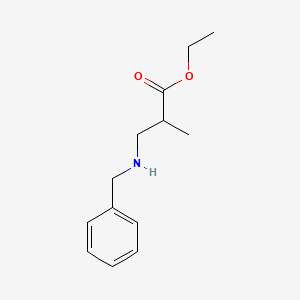
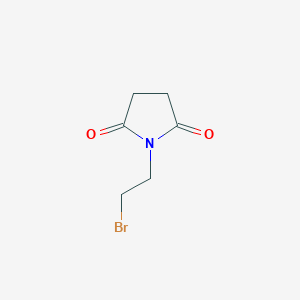
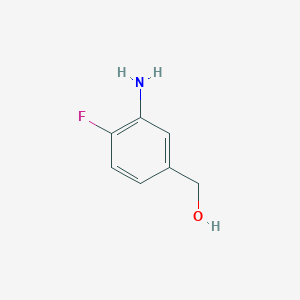


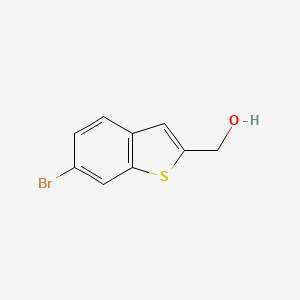
![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)
